5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one

Iron chelation Stability constant Metal affinity

This bidentate 3-hydroxy-4-pyridinone iron chelator (CAS 31883-16-6) delivers superior cardiac iron clearance—27% myocardial T2* improvement over 12 months vs 13% with deferoxamine (P=0.023), plus 3.1% absolute LVEF gain (P=0.003). Neutral charge at physiological pH and modest lipophilicity (Kpar 0.18) enable membrane penetration and intracellular iron mobilization. Unlike high-affinity chelators (pFe³⁺ 19.9 vs 26.6 for DFO), it achieves net iron balance without iatrogenic deficiency risk. Ideal for R&D in iron overload disorders or as an API intermediate. Order high-purity material for your chelation studies.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
Cat. No. B11921658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1C(=NC=C(C1=O)O)CO
InChIInChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2
InChIKeyQNSMCAKGWCCFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-(Hydroxymethyl)Pyridin-4(3H)-One (Deferiprone): Procurement-Grade Iron Chelator with Established Clinical Differentiation


5-Hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one, clinically known as deferiprone (also CP20, L1), is a bidentate 3-hydroxy-4-pyridinone (3,4-HPO) iron chelator [1]. It is one of only three FDA-approved iron chelators for treating transfusional iron overload in thalassemia syndromes, distinguished by its oral bioavailability, neutral charge at physiological pH, and capacity to mobilize intracellular iron pools [2]. The compound forms a stable 3:1 ligand:iron complex with ferric ion (Fe³⁺), enabling renal elimination of excess iron [3].

Why 5-Hydroxy-2-(Hydroxymethyl)Pyridin-4(3H)-One Cannot Be Substituted with Alternative Iron Chelators


The three FDA-approved iron chelators—deferoxamine (DFO), deferasirox (DFX), and deferiprone (DFP)—exhibit fundamentally divergent physicochemical and pharmacokinetic profiles that preclude direct clinical interchangeability [1]. Key differentiating parameters include iron affinity (pFe³⁺ stability constant: DFP 19.9 vs. DFO 26.6), stoichiometry (3:1 bidentate vs. 1:1 hexadentate vs. 2:1 tridentate), partition coefficient (DFP Kpar 0.18 vs. DFX 6.30), and membrane permeability (DFP Papp intermediate between high-permeability CP363 and low-permeability DFO) [2]. These molecular differences translate directly to divergent organ-specific iron removal profiles: deferiprone demonstrates superior cardiac iron clearance (myocardial T2* improvement 27% vs. DFO 13%), while deferasirox achieves greater hepatic iron reduction (LIC reduction to 8.5 mg/g vs. DFP 9.8 mg/g) [3]. Substitution without accounting for these quantitative differences risks suboptimal therapeutic outcomes and distinct toxicity profiles.

Quantitative Differentiation Evidence: 5-Hydroxy-2-(Hydroxymethyl)Pyridin-4(3H)-One vs. Comparator Iron Chelators


Iron(III) Affinity: Deferiprone vs. Deferoxamine pFe³⁺ Stability Constant Comparison

Deferiprone (5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one) exhibits a markedly lower affinity for ferric iron compared to the hexadentate chelator deferoxamine, with a pFe³⁺ log stability constant of 19.9 versus 26.6 for deferoxamine [1]. This 6.7 log unit difference corresponds to approximately a 5-million-fold lower iron-binding affinity for deferiprone under physiological conditions. The lower affinity profile of deferiprone is specifically advantageous in patients with low iron overload (serum ferritin <500 μg/L), where high-affinity chelators such as deferoxamine pose an elevated risk of inducing iron depletion toxicity [2].

Iron chelation Stability constant Metal affinity

Metal Selectivity Profile: Deferiprone Binding Preference for Fe³⁺ over Zn²⁺, Cu²⁺, and Al³⁺

Deferiprone demonstrates a clear selectivity hierarchy for trivalent and divalent metal ions, with binding affinity following the trend Fe³⁺ > Al³⁺ > Cu²⁺ > Zn²⁺ > Ca²⁺ at physiological pH 7.4 [1]. The 3-hydroxy-4-pyridinone scaffold of deferiprone is optimized for high-spin Fe³⁺ coordination through its bidentate O,O-donor system, which forms less stable complexes with biologically essential divalent metals such as zinc and copper [2]. This selectivity profile is clinically meaningful, as evidenced by long-term deferiprone monotherapy studies (median 4.5 years) in which only 1 of 32 patients developed transient low copper levels, with no patients requiring zinc supplementation beyond routine prophylaxis [3].

Metal selectivity Chelation specificity Trace element sparing

Membrane Permeability: Deferiprone vs. Deferoxamine vs. Deferasirox in Caco-2 Monolayers

In Caco-2 cell monolayer bidirectional transport studies (37°C, pH 7.4, 500 μM), apparent permeability coefficients (Papp) ranked in decreasing order as CP363 > deferiprone > ICL670 (deferasirox) > CP502 > deferoxamine [1]. Deferiprone's intermediate permeability position reflects its balanced hydrophilicity-lipophilicity profile (logP ~0.4, Kpar 0.18-0.19) [2]. Critically, Fe(deferiprone)₃ chelate complexes are detectable in receiving chambers during bidirectional transport, whereas Fe(deferoxamine) and Fe(deferasirox)₂ complexes are not measurable, indicating that deferiprone-iron complexes can cross intestinal epithelial barriers intact [3]. This transport property directly correlates with deferiprone's established oral bioavailability and urinary iron excretion route.

Intestinal permeability Oral bioavailability Caco-2 transport

Cardiac Iron Removal: Deferiprone vs. Deferoxamine Myocardial T2* Improvement

In a randomized controlled trial of 61 β-thalassemia major patients with asymptomatic myocardial siderosis, deferiprone monotherapy (92 mg/kg/day orally) produced a significantly greater improvement in myocardial T2* (a validated MRI biomarker of cardiac iron burden) compared to deferoxamine (43 mg/kg subcutaneously for 5.7 days/week) over 12 months [1]. The myocardial T2* increased by 27% in the deferiprone group versus 13% in the deferoxamine group (P = 0.023). Concomitantly, left ventricular ejection fraction (LVEF) improved by 3.1 absolute percentage units with deferiprone compared to 0.3 units with deferoxamine (P = 0.003) [2]. Notably, deferiprone did not demonstrate superiority for hepatic iron reduction (LIC change -0.93 vs. -1.54 mg/g dry weight, P = 0.40) or serum ferritin reduction (-181 vs. -466 μg/L, P = 0.16) [3].

Cardiac iron overload Myocardial siderosis T2* MRI

Safety in Low Iron Overload: Deferiprone Monotherapy Maintains Stable Iron Indices

In a long-term observational study of 32 thalassemia major patients with low iron overload (serum ferritin <500 μg/L) switched to deferiprone monotherapy (75-100 mg/kg/day), iron burden parameters remained stable over a median follow-up of 4.5 years (range 1-11 years) [1]. Serum ferritin did not increase significantly (baseline 392 μg/L vs. last assessment 418 μg/L, P = 0.55), and liver iron concentration remained unchanged (3.44 mg/g dry weight vs. 3.1 mg/g dry weight, P = 0.54) [2]. Notably, cardiac T2* improved significantly (30 ms to 38 ms, P < 0.001) [3]. This safety and efficacy profile in low iron overload patients is mechanistically linked to deferiprone's lower pFe³⁺ stability constant (19.9) relative to deferoxamine (26.6), which reduces the risk of iatrogenic iron depletion [4].

Iron chelation safety Low iron burden Ferritin control

Targeted Research and Clinical Applications for 5-Hydroxy-2-(Hydroxymethyl)Pyridin-4(3H)-One Based on Quantitative Evidence


Cardiac Iron Overload Management in Thalassemia Major

Deferiprone is indicated for β-thalassemia major patients with documented myocardial iron overload, where its 27% improvement in myocardial T2* over 12 months significantly exceeds the 13% achieved with deferoxamine (P = 0.023) [1]. The concomitant 3.1 absolute percentage unit improvement in left ventricular ejection fraction (vs. 0.3% with deferoxamine, P = 0.003) provides functional validation of cardiac iron clearance [2]. This application is supported by the compound's neutral charge and modest lipophilicity (Kpar 0.18), which facilitate penetration of cardiomyocyte membranes and access to intracellular labile iron pools [3].

Low Iron Burden Patient Populations (Serum Ferritin <500 μg/L)

Deferiprone is uniquely suited for transfusion-dependent patients who have achieved low iron burden status, where high-affinity chelators such as deferoxamine (pFe³⁺ = 26.6) pose risks of iron depletion toxicity [1]. Long-term deferiprone monotherapy (75-100 mg/kg/day) maintained stable serum ferritin (baseline 392 μg/L to 418 μg/L, P = 0.55) and liver iron concentration (3.44 to 3.1 mg/g dw, P = 0.54) over a median 4.5-year follow-up, while continuing to improve cardiac T2* [2]. This application leverages deferiprone's lower iron affinity (pFe³⁺ = 19.9) to achieve net iron balance without inducing iatrogenic deficiency [3].

Oral Chelation Therapy Where Parenteral Administration Is Contraindicated

Deferiprone is the appropriate selection for patients requiring iron chelation but unable to tolerate or comply with subcutaneous deferoxamine infusions. Caco-2 permeability studies demonstrate that deferiprone's apparent permeability coefficient (Papp) significantly exceeds that of deferoxamine, with Fe(deferiprone)₃ complexes detectable in receiver chambers during bidirectional transport—a property not observed with Fe(deferoxamine) or Fe(deferasirox)₂ [1]. This permeability advantage, combined with a logP of approximately 0.4 and rapid absorption (Tmax within 1 hour in fasted state), establishes deferiprone as a predictably bioavailable oral alternative to parenteral chelation [2].

Combination Therapy Protocols for Refractory Iron Overload

Deferiprone is employed in combination with deferoxamine for enhanced iron clearance in patients with severe or refractory iron overload, a regimen supported by randomized trial evidence showing superior cardiac iron removal compared to deferoxamine monotherapy [1]. The mechanistic basis for combination efficacy lies in the complementary physicochemical properties of the two agents: deferiprone's neutral charge and membrane permeability enable access to intracellular iron pools (including cardiac myocytes), while deferoxamine's high iron affinity (pFe³⁺ = 26.6) and hexadentate coordination provide efficient extracellular and plasma iron scavenging [2]. The 3:1 stoichiometry of deferiprone also generates smaller, more membrane-permeable iron complexes compared to the 1:1 deferoxamine complex [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.